molecular formula C21H18ClNO6S B4123943 Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate

Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B4123943
M. Wt: 447.9 g/mol
InChI Key: HCYLRKPOSGEQKG-UHFFFAOYSA-N
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Description

Methyl (2-chloro-4-{[(4-phenoxyphenyl)amino]sulfonyl}phenoxy)acetate is an organic compound with a complex structure that includes a chlorinated phenoxy group, a sulfonyl group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with 4-phenoxyaniline to form an intermediate, which is then sulfonated and esterified to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloro-4-{[(4-phenoxyphenyl)amino]sulfonyl}phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

Methyl (2-chloro-4-{[(4-phenoxyphenyl)amino]sulfonyl}phenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)acetate: A simpler ester with similar structural features.

    4-Chloro-2-methylphenoxyacetic acid: Another chlorinated phenoxy compound with herbicidal properties.

Uniqueness

Methyl (2-chloro-4-{[(4-phenoxyphenyl)amino]sulfonyl}phenoxy)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO6S/c1-27-21(24)14-28-20-12-11-18(13-19(20)22)30(25,26)23-15-7-9-17(10-8-15)29-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLRKPOSGEQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
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Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
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Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
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Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
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Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate
Reactant of Route 6
Methyl 2-[2-chloro-4-[(4-phenoxyphenyl)sulfamoyl]phenoxy]acetate

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